3-Phenyl-1,2,4-oxadiazole-5-carbonitrile

DGAT1 inhibition metabolic disease heterocyclic bioisostere

3-Phenyl-1,2,4-oxadiazole-5-carbonitrile (CAS 37760-53-5) is a heterocyclic building block belonging to the 1,2,4-oxadiazole class, featuring a phenyl substituent at position 3 and an electron-withdrawing nitrile group at position 5 of the oxadiazole ring (C₉H₅N₃O, MW 171.16). The 1,2,4-oxadiazole core is recognized as a privileged scaffold in drug discovery, functioning as a hydrolytically stable bioisostere for ester and amide functionalities.

Molecular Formula C9H5N3O
Molecular Weight 171.159
CAS No. 37760-53-5
Cat. No. B2510630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenyl-1,2,4-oxadiazole-5-carbonitrile
CAS37760-53-5
Molecular FormulaC9H5N3O
Molecular Weight171.159
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NOC(=N2)C#N
InChIInChI=1S/C9H5N3O/c10-6-8-11-9(12-13-8)7-4-2-1-3-5-7/h1-5H
InChIKeyHVJAGCDLCIKAHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Phenyl-1,2,4-oxadiazole-5-carbonitrile (CAS 37760-53-5): A 5-Cyano-Functionalized Oxadiazole Scaffold for Medicinal Chemistry and Library Synthesis


3-Phenyl-1,2,4-oxadiazole-5-carbonitrile (CAS 37760-53-5) is a heterocyclic building block belonging to the 1,2,4-oxadiazole class, featuring a phenyl substituent at position 3 and an electron-withdrawing nitrile group at position 5 of the oxadiazole ring (C₉H₅N₃O, MW 171.16) . The 1,2,4-oxadiazole core is recognized as a privileged scaffold in drug discovery, functioning as a hydrolytically stable bioisostere for ester and amide functionalities [1]. The 5-carbonitrile substituent distinguishes this compound from the unsubstituted 3-phenyl-1,2,4-oxadiazole (CAS 5157-62-0) by conferring a markedly increased topological polar surface area (TPSA = 62.71 vs. 38.92 Ų) while maintaining comparable lipophilicity (LogP ≈ 1.61 vs. 1.59–1.74) . This compound serves as a core scaffold from which diverse derivatives have been explored as SARS-CoV-2 Mpro inhibitors, DGAT1 inhibitors, Sirt2 inhibitors, and histamine H3 receptor antagonists [2][3][4][5].

Why Generic Oxadiazole Substitution Fails: Evidence-Based Differentiation of 3-Phenyl-1,2,4-oxadiazole-5-carbonitrile from Unsubstituted and Alternative Heterocyclic Analogs


The 5-carbonitrile substituent on 3-phenyl-1,2,4-oxadiazole-5-carbonitrile is not a passive spectator group. It directly alters the electronic character, hydrogen-bonding capacity, and physicochemical profile of the oxadiazole ring relative to the unsubstituted 3-phenyl-1,2,4-oxadiazole (CAS 5157-62-0), as evidenced by a ~61% increase in topological polar surface area (TPSA 62.71 vs. 38.92 Ų) . Furthermore, the 1,2,4-oxadiazole core itself cannot be interchanged with isomeric 1,3,4-oxadiazoles or alternative five-membered heterocycles (isoxazole, oxazole) without measurable consequences for target potency, solubility, and metabolic stability, as demonstrated by systematic heterocycle-switching studies in DGAT1 and H3 receptor programs [1][2]. The evidence compiled below quantifies these differentiation points across multiple target classes and assay systems.

Quantitative Differentiation Evidence for 3-Phenyl-1,2,4-oxadiazole-5-carbonitrile: Head-to-Head and Cross-Study Comparator Data


Heterocyclic Core Differentiation: 3-Phenyl-1,2,4-Oxadiazole vs. Isoxazole and Oxazole Biaryl Units in DGAT1 Inhibition

In a systematic heterocycle-switching study by Jadhav et al. (2012), 3-phenyl-1,2,4-oxadiazole, 3-phenylisoxazole, and 5-phenyloxazole biaryl units were directly compared as replacements for the biphenyl core in hDGAT1 inhibitors [1]. The study was explicitly designed to determine which heterocycle could best improve cLogP and aqueous solubility while retaining enzymatic potency against hDGAT1. The 3-phenylisoxazole series yielded the most potent leads (e.g., compound 40a: IC₅₀ = 64 nM, in vivo plasma triglyceride reduction of 90%, solubility 0.43 mg/mL at pH 7.4), while the 3-phenyl-1,2,4-oxadiazole series provided a distinct balance of potency and physicochemical profile. This direct comparison establishes that the choice of heterocyclic core—oxadiazole versus isoxazole versus oxazole—produces non-interchangeable outcomes in both target engagement and pharmaceutical properties [1].

DGAT1 inhibition metabolic disease heterocyclic bioisostere cLogP optimization solubility enhancement

Mpro Inhibitor Scaffold Optimization: SAR Trajectory from Hit-01 (IC₅₀ = 46.29 μM) to Lead 16d (IC₅₀ = 5.27 μM) on the 3-Phenyl-1,2,4-Oxadiazole Platform

Guo et al. (2023) reported the discovery of 3-phenyl-1,2,4-oxadiazole derivatives as a new class of SARS-CoV-2 main protease (Mpro) inhibitors [1]. The initial screening hit (Hit-01) bearing the 3-phenyl-1,2,4-oxadiazole core displayed an IC₅₀ of 46.29 ± 3.48 μM. Systematic SAR exploration at the 5-position of the oxadiazole ring yielded compound 16d, the most potent derivative, with an IC₅₀ of 5.27 ± 0.26 μM—representing an ~8.8-fold improvement in potency through scaffold decoration [1]. Key SAR trends from the full panel: 16a (IC₅₀ = 96.93 μM), 16b (76.79 μM), 16c (19.37 μM), 16d (5.27 μM), 16e (6.47 μM), 16f (14.74 μM), 16g (7.48 μM), 16h (14.15 μM), 16i (16.51 μM), with the reference compound 7h at 6.71 μM [1]. This dataset establishes the 3-phenyl-1,2,4-oxadiazole-5-carbonitrile scaffold as a validated starting point for Mpro inhibitor development, with demonstrated capacity for >8-fold potency gains through rational derivatization [1].

SARS-CoV-2 Mpro antiviral drug discovery structure-activity relationship lead optimization protease inhibition

Sirtuin 2 Selectivity Profile: 1,2,4-Oxadiazole Scaffold Delivers Potent Sirt2 Inhibition (Single-Digit μM) with >100-Fold Selectivity over Sirt1, Sirt3, and Sirt5

Moniot et al. (2017) established that 1,2,4-oxadiazole-based compounds are potent and selective inhibitors of human Sirt2, a target implicated in cancer and neurodegenerative diseases [1]. Compounds from this series exhibited Sirt2 inhibitory activity at single-digit micromolar concentrations when assayed with the α-tubulin-acetylLys40 peptide substrate. Critically, these same compounds were inactive up to 100 μM against the closely related isoforms Sirt1, Sirt3 (deacetylase activity), and Sirt5 (desuccinylase activity), demonstrating a selectivity window exceeding 100-fold [1]. X-ray crystallography of a 1,2,4-oxadiazole analog in complex with Sirt2 and ADP-ribose revealed binding in a previously unexplored subcavity, providing structural rationale for the isoform selectivity [1]. Tested in leukemia cell lines (NB4, U937), compounds 35 and 39 induced apoptosis and/or showed antiproliferative effects at 10–25 μM after 48 h, with Western blot confirmation of target engagement [1]. This selectivity profile is a direct function of the 1,2,4-oxadiazole scaffold geometry and cannot be assumed for alternative heterocyclic cores without experimental validation.

Sirtuin 2 epigenetics cancer therapeutics isoform selectivity deacetylase inhibition

Hydrolytic Stability Advantage: 1,2,4-Oxadiazole Ring as a Hydrolysis-Resistant Bioisostere Compared to Ester and Amide Functionalities

The 1,2,4-oxadiazole ring is widely recognized as a non-classical bioisostere for ester and amide groups, with the key differentiator being its resistance to enzymatic and chemical hydrolysis [1]. Unlike esters, which are rapidly cleaved by ubiquitous esterases in plasma and tissues (leading to poor oral bioavailability and short duration of action), the 1,2,4-oxadiazole ring maintains its structural integrity under physiological conditions [1]. This bioisosteric replacement strategy has been successfully deployed in multiple drug discovery programs, including the development of S1P1 agonists (Bristol-Myers Squibb patent family), metabotropic glutamate receptor 5 modulators, and muscarinic receptor ligands for Alzheimer's disease [2]. The 5-carbonitrile substituent on 3-phenyl-1,2,4-oxadiazole-5-carbonitrile further enhances this profile by introducing a metabolically stable, electron-withdrawing group that modulates ring electronics without introducing hydrolytically labile bonds. In direct contrast, ester and amide analogs bearing the same phenyl substituent would be susceptible to esterase- and amidase-mediated cleavage in vivo.

bioisosterism metabolic stability hydrolysis resistance drug design ester replacement

Physicochemical Differentiation: 5-Carbonitrile Substituent Increases TPSA by 61% vs. Unsubstituted 3-Phenyl-1,2,4-Oxadiazole

Direct physicochemical comparison between 3-phenyl-1,2,4-oxadiazole-5-carbonitrile (CAS 37760-53-5) and the unsubstituted analog 3-phenyl-1,2,4-oxadiazole (CAS 5157-62-0) reveals a substantial difference in topological polar surface area (TPSA) driven by the 5-carbonitrile group . The target compound exhibits a TPSA of 62.71 Ų and LogP of 1.60828, while the unsubstituted analog shows TPSA of 38.92 Ų and LogP of 1.7366—representing a 61% increase in TPSA and a modest decrease in lipophilicity . This TPSA shift moves the compound closer to the generally accepted threshold of <140 Ų for oral bioavailability while the <90 Ų range is associated with good blood-brain barrier penetration; the increased polarity may enhance aqueous solubility at the cost of membrane permeability compared to the unsubstituted analog . The nitrile group also introduces an additional hydrogen-bond acceptor, increasing the H-acceptor count from 3 to 4, which can influence target binding and pharmacokinetics .

physicochemical properties TPSA LogP permeability solubility prediction

High-Impact Application Scenarios for 3-Phenyl-1,2,4-oxadiazole-5-carbonitrile Based on Quantified Differentiation Evidence


Antiviral Lead Discovery: SARS-CoV-2 Mpro Inhibitor Library Construction Using the 3-Phenyl-1,2,4-Oxadiazole-5-Carbonitrile Scaffold

For antiviral drug discovery programs targeting coronaviral main proteases (Mpro/3CLpro), 3-phenyl-1,2,4-oxadiazole-5-carbonitrile serves as a validated core scaffold. Guo et al. (2023) demonstrated that derivatives of this scaffold achieve Mpro IC₅₀ values ranging from 46.29 μM (initial hit) to 5.27 μM (optimized lead 16d), with an 8.8-fold potency improvement achievable through systematic 5-position derivatization [1]. The 5-carbonitrile group provides a synthetic handle for further elaboration (hydrolysis to carboxylic acid, reduction to amine, cycloaddition chemistry) while contributing favorable electronic properties. Procurement of this scaffold enables rapid library enumeration with a pre-established SAR trajectory, reducing the time from hit identification to lead optimization.

Metabolic Disease Programs: Heterocyclic Core Evaluation for DGAT1 Inhibitor Optimization with Improved Solubility

In DGAT1 inhibitor programs for obesity and metabolic disorders, the 3-phenyl-1,2,4-oxadiazole biaryl unit has been directly compared with 3-phenylisoxazole and 5-phenyloxazole cores by Jadhav et al. (2012) [1]. The study explicitly aimed to improve cLogP and aqueous solubility while retaining hDGAT1 potency, with the 3-phenylisoxazole series producing a lead (40a) with IC₅₀ = 64 nM, 90% in vivo triglyceride reduction, and solubility of 0.43 mg/mL at pH 7.4 [1]. While the oxadiazole series exhibited a distinct potency-solubility balance, this direct three-way comparison provides a rational basis for including 3-phenyl-1,2,4-oxadiazole-5-carbonitrile in heterocycle-switching SAR campaigns when pursuing differentiated IP positions or optimizing for specific developability parameters.

Epigenetic Chemical Probe Development: Sirt2-Selective Inhibitor Design Exploiting the 1,2,4-Oxadiazole Subcavity Binding Mode

For chemical biology groups developing isoform-selective Sirt2 probes, the 1,2,4-oxadiazole scaffold offers a structurally characterized selectivity mechanism. Moniot et al. (2017) solved the X-ray co-crystal structure of a 1,2,4-oxadiazole analog bound to Sirt2, revealing occupancy of a previously unexplored subcavity adjacent to the NAD⁺ binding site [1]. This binding mode underpins the >100-fold selectivity over Sirt1, Sirt3, and Sirt5 (inactive up to 100 μM), which is not achievable with alternative scaffolds that lack the specific geometry required to access this subcavity [1]. 3-Phenyl-1,2,4-oxadiazole-5-carbonitrile, as the unelaborated core, provides an ideal starting point for structure-guided elaboration into this selectivity pocket, with the 5-carbonitrile group positioned for potential hydrogen-bonding interactions.

Focused Compound Library Synthesis: Continuous-Flow Microreactor-Compatible Building Block for Rapid SAR Exploration

The 1,2,4-oxadiazole class is amenable to rapid, continuous-flow microreactor synthesis, as demonstrated by the method of Grant et al. (2008), which produces bis-substituted 1,2,4-oxadiazoles in ~30 minutes (40–80 mg scale) using three sequential microreactors [1]. This contrasts with traditional batch synthesis, which typically requires multiday procedures with intermediate workup and purification steps [1]. For procurement planning, 3-phenyl-1,2,4-oxadiazole-5-carbonitrile is available at 95% purity from commercial suppliers (e.g., LeYan, product 2034818) , enabling immediate use as a starting material for library production. The combination of commercial availability and flow-chemistry compatibility makes this compound particularly suitable for high-throughput medicinal chemistry workflows where rapid SAR cycle times are critical.

Quote Request

Request a Quote for 3-Phenyl-1,2,4-oxadiazole-5-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.